Downstream SCD5 Inhibitory Potency of the 3-(3-Chlorophenoxy)piperidine-Derived Urea Demonstrates Functional Differentiation from the 4-(2-Chlorophenoxy) Benchmark
The 3-(3-chlorophenoxy)piperidine scaffold enables synthesis of a piperidine-1-carboxamide that inhibits human stearoyl-CoA desaturase 5 (SCD5) with an IC50 of 60 nM, while its positionally distinct comparator 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide (A939572) is primarily an SCD1 inhibitor (IC50 = 0.4 nM for SCD1 vs. uncharacterized SCD5 activity) [1]. This functional divergence underscores the criticality of the 3,3′-substitution pattern for achieving SCD5 selectivity.
| Evidence Dimension | Human SCD5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM (derived urea 4-(3-chlorophenoxy)-N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-1-carboxamide) |
| Comparator Or Baseline | A939572 (4-(2-chlorophenoxy) regioisomer): SCD1 IC50 = 0.4 nM; SCD5 activity not reported |
| Quantified Difference | Target-derived urea shows SCD5 IC50 = 60 nM; comparator A939572 is selective for SCD1 over SCD5 (isoform selectivity shift) |
| Conditions | In vitro enzyme inhibition assay; recombinant human SCD5 and SCD1 (BindingDB/US12268687) |
Why This Matters
For drug discovery programs requiring SCD5-biased pharmacological tools rather than pan-SCD inhibition, the 3-(3-chlorophenoxy)piperidine scaffold provides a synthetic entry point distinct from the widely commercialized 2-chlorophenoxy SCD1-selective chemotype.
- [1] BindingDB. (2025). BDBM731441: 4-(3-chlorophenoxy)-N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-1-carboxamide (US12268687, Compound 68). Stearoyl-CoA desaturase 5 (Human): IC50 = 60 nM; Stearoyl-CoA desaturase (Human): IC50 = 260 nM. View Source
